molecular formula C6H4BrClIN B1377568 4-Bromo-5-chloro-2-iodoaniline CAS No. 1426566-89-3

4-Bromo-5-chloro-2-iodoaniline

Cat. No. B1377568
M. Wt: 332.36 g/mol
InChI Key: XVEOLVOXRNOYLP-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-iodoaniline is a derivative of 2-iodoaniline . It is a solid substance that should be stored in a dark place, sealed in dry, and at room temperature .


Synthesis Analysis

The compound can be prepared by reacting 4-bromoaniline with iodine . An analogous Suzuki coupling involving bromoiodide (prepared by iodination−deamination of 4-bromo-2-chloroaniline) gave biphenyl in 59% yield .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5-chloro-2-iodoaniline is C6H4BrClIN . The InChI code is 1S/C6H4BrClIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 .


Chemical Reactions Analysis

The acetamido group was better for bromination and chlorination because they required a less activated ring and the reaction could be controlled to give monosubstitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.37 . It is a solid substance . The storage temperature is normal, and it should be kept in a dark place, sealed in dry .

Scientific Research Applications

  • Supramolecular Equivalence in Crystal Structures : 4-(4′-Iodo)phenoxyaniline, closely related to 4-Bromo-5-chloro-2-iodoaniline, demonstrates supramolecular equivalence to its bromo, chloro, and ethynyl counterparts in crystal structures. This equivalence is significant for understanding conditional isomorphism in crystallography (Dey & Desiraju, 2004).

  • Electrochemical Oxidation Properties : The electrochemical oxidation of 4-bromo-, 2,4-dibromo-, 2,4,6-tribromo-, and 4-iodoanilines has been explored in acetonitrile solution. This research is crucial for understanding the Bacon–Adams mechanism and the oxidation products of halogenated anilines (Kádár et al., 2001).

  • Microscale Synthesis Applications : 4-Bromo-2-chloro-6-iodoaniline has been utilized in the microscale synthesis of 1-Bromo-3-chloro-5-iodobenzene. This process, suitable for undergraduate laboratories, highlights the practical applications in synthetic chemistry (Pelter, Pelter, Colovic, & Strug, 2004).

  • Palladium-Catalysed Carbonylation : The use of 2-Iodoaniline derivatives, including 4-Bromo-5-chloro-2-iodoaniline, in palladium-catalysed carbonylation has been explored. This method is vital for synthesizing various compounds depending on the substituents, demonstrating its significance in organic synthesis (Ács et al., 2006).

  • Role in the Photochemistry of Haloanilines : Studies on the photochemistry of 4-haloanilines, including compounds similar to 4-Bromo-5-chloro-2-iodoaniline, provide insights into the photophysical properties and reaction mechanisms in various solvents. This research is significant for understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).

Safety And Hazards

The compound is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the Suzuki coupling involving bromoiodide (prepared by iodination−deamination of 4-bromo-2-chloroaniline), which gave biphenyl in 59% yield .

properties

IUPAC Name

4-bromo-5-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEOLVOXRNOYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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